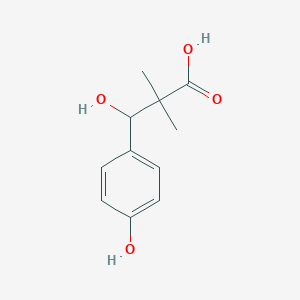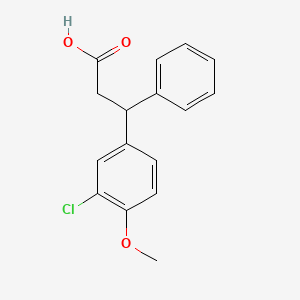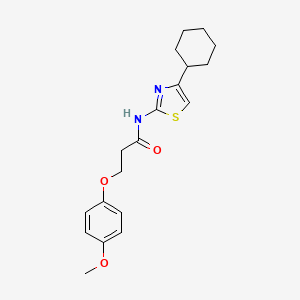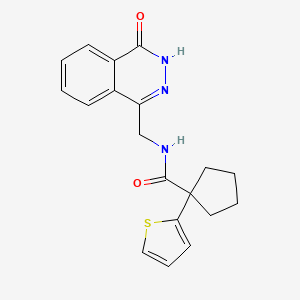
N-(4-chlorophenyl)-4-(trifluoromethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-(trifluoromethyl)piperidine-1-carboxamide, also known as CTDP, is a chemical compound that has been widely used in scientific research. CTDP is a member of the piperidine family, which is a group of organic compounds that contain a six-membered ring with a nitrogen atom. CTDP has gained attention due to its unique properties, including its ability to bind to specific receptors in the brain and modulate their activity.
Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysis
N-Formamides derived from piperazine-2-carboxylic acid, structurally related to "N-(4-chlorophenyl)-4-(trifluoromethyl)piperidine-1-carboxamide," have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These catalysts demonstrate significant effectiveness, with high yields (up to 99%) and enantioselectivities (up to 97%), for a broad range of substrates. This highlights their potential in producing chiral compounds, which are crucial in the pharmaceutical industry for the synthesis of drugs with high purity and efficacy (Wang et al., 2006).
CB1 Cannabinoid Receptor Antagonists
The compound "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" (SR141716) is a potent and selective antagonist for the CB1 cannabinoid receptor. Research into this compound has significantly contributed to understanding the molecular interaction of antagonists with the CB1 receptor, offering insights into the development of new therapeutic agents targeting cannabinoid-related disorders (Shim et al., 2002).
Radioligand Development
The synthesis and iodine-123 labeling of AM251, a compound closely related to "N-(4-chlorophenyl)-4-(trifluoromethyl)piperidine-1-carboxamide," represent a significant advancement in the development of SPECT radioligands for imaging the brain cannabinoid CB1 receptor. This work enables non-invasive studies of the CB1 receptor in vivo, contributing to the understanding of various neurological conditions (Lan et al., 1996).
Structure-Activity Relationship (SAR) Studies
Research on pyrazole derivatives, including those structurally related to "N-(4-chlorophenyl)-4-(trifluoromethyl)piperidine-1-carboxamide," has deepened the understanding of structure-activity relationships (SAR) for cannabinoid receptor antagonists. Such studies are vital for designing more selective and potent compounds for therapeutic use, potentially offering new treatments for diseases influenced by the endocannabinoid system (Lan et al., 1999).
Drug Discovery and Development
The discovery of piperidine-4-carboxamide inhibitors highlights the application of "N-(4-chlorophenyl)-4-(trifluoromethyl)piperidine-1-carboxamide" and related structures in the development of new pharmacological agents. These compounds have been identified as inhibitors of soluble epoxide hydrolase, demonstrating the potential for therapeutic applications in treating diseases related to the epoxide hydrolase pathway (Thalji et al., 2013).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(trifluoromethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3N2O/c14-10-1-3-11(4-2-10)18-12(20)19-7-5-9(6-8-19)13(15,16)17/h1-4,9H,5-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGXSSDNQQGDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-(trifluoromethyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2758808.png)
![[3-(2-Bromobenzyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2758809.png)

![1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2758811.png)
![2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide](/img/structure/B2758812.png)
![1-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2758813.png)

![methyl 2-({[5-oxo-3-phenyl-4(5H)-isoxazolyliden]methyl}amino)acetate](/img/structure/B2758816.png)




![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2758827.png)